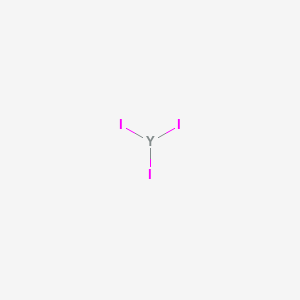

Yttrium iodide

Eigenschaften

CAS-Nummer |

13470-38-7 |

|---|---|

Molekularformel |

I3Y |

Molekulargewicht |

469.6193 g/mol |

IUPAC-Name |

yttrium(3+);triiodide |

InChI |

InChI=1S/3HI.Y/h3*1H;/q;;;+3/p-3 |

InChI-Schlüssel |

LFWQXIMAKJCMJL-UHFFFAOYSA-K |

SMILES |

[Y](I)(I)I |

Kanonische SMILES |

[Y+3].[I-].[I-].[I-] |

Andere CAS-Nummern |

13470-38-7 |

Herkunft des Produkts |

United States |

Beschreibung

Historical Perspectives in Yttrium Chemistry and Halide Compounds

The journey into the world of yttrium chemistry began in 1787 when Lieutenant Carl Axel Arrhenius discovered a new mineral near the village of Ytterby in Sweden. iucr.org This mineral, later named gadolinite, was the source from which Finnish chemist Johan Gadolin, in 1794, identified a new "earth" or oxide, which he called yttria (Y₂O₃). iucr.orgwikipedia.org The element itself, yttrium, was first isolated in an impure form in 1828 by Friedrich Wöhler through the reduction of its anhydrous chloride with potassium. zuj.edu.jo

The study of yttrium halides, including the iodide, became a natural progression in understanding the element's chemical behavior. Halide compounds are fundamental in inorganic chemistry, often serving as precursors for the synthesis of other derivatives. chemistrycool.com The most common oxidation state for yttrium is +3, leading to the formation of stable trihalides like yttrium iodide (YI₃). chemistrycool.comlibretexts.org While the +3 oxidation state dominates, the exploration of lower oxidation states in yttrium halides has been a subject of academic research, though such compounds are generally rare. chemistrycool.com

Significance in Contemporary Inorganic Chemistry and Materials Science

This compound has emerged as a compound of significant interest in modern inorganic chemistry and materials science. Its utility spans a range of applications, from being a critical starting material for high-temperature superconductors to a component in advanced lighting and a precursor in catalysis.

One of the most notable applications of this compound is in the synthesis of yttrium barium copper oxide (YBCO), a high-temperature superconductor. wikipedia.org The use of this compound allows for lower temperature preparation of these advanced materials. wikipedia.org Furthermore, this compound's luminescent properties make it valuable in the development of phosphors and as a medium in solid-state lasers. wikipedia.org

In the realm of synthetic chemistry, this compound serves as a versatile precursor for the creation of novel yttrium-based compounds with unique structural and reactive properties. nih.govacs.org Research has demonstrated its use in the solid-state synthesis of complex halides and in the formation of organometallic yttrium complexes. nih.gov These complexes, in turn, are investigated for their catalytic potential in various organic transformations. doi.org The study of this compound and its derivatives continues to contribute to the expanding field of rare-earth chemistry, offering pathways to new materials with tailored electronic and optical properties.

Synthetic Methodologies for Yttrium Iodide and Its Derivatives

Classical and Contemporary Synthesis Routes for Yttrium(III) Iodide

The preparation of anhydrous yttrium(III) iodide (YI₃) can be achieved through several established methods. These routes involve direct reactions with elemental precursors, decomposition of intermediate compounds, and acid-base chemistry.

Direct Elemental Combination Approaches

One of the most straightforward methods for synthesizing yttrium(III) iodide is the direct combination of elemental yttrium and iodine. acs.orgnih.gov This reaction is typically carried out by heating yttrium metal in the presence of iodine gas within an inert atmosphere to prevent the formation of yttrium oxide, to which yttrium has a high thermodynamic affinity. acs.orgiucr.org

The general reaction is as follows: d-nb.info

This method is a common approach for producing various rare-earth iodides. nih.gov

Thermal Decomposition Pathways

Yttrium(III) iodide can also be produced via the thermal decomposition of specific precursor compounds. A widely used method involves heating a mixture of yttrium(III) oxide with ammonium (B1175870) iodide. acs.org The heat drives off ammonia (B1221849) and water vapor, leaving behind the desired yttrium iodide salt. acs.orgd-nb.info

The reaction proceeds according to the following equation: acs.org

Acid-Mediated Reactions

Acid-mediated reactions provide a solution-based route to yttrium(III) iodide. This synthesis involves treating yttrium-containing bases, such as yttrium(III) hydroxide (B78521) or yttrium(III) oxide, with hydriodic acid (HI). acs.orgd-nb.info The reaction is a standard acid-base neutralization, which yields the soluble yttrium(III) iodide and water. acs.org

The reaction with yttrium hydroxide is: d-nb.info

The resulting aqueous solution can then be dehydrated to obtain solid yttrium(III) iodide.

Solvothermal Synthesis of Yttrium-Iodide Complexes

Solvothermal synthesis is a method that employs solvents under elevated temperatures and pressures to prepare crystalline materials. This technique has been utilized to create complex yttrium-iodide containing compounds that are not accessible through traditional routes.

For instance, a mixed-anion yttrium hydrosulfide (B80085) iodide complex, Y(H₂NCH₂CH₂NH₂)₄₂.₇₂I₀.₂₈ , was synthesized using solvothermal methods. d-nb.info The synthesis was achieved by reacting yttrium sulfide (B99878) (Y₂S₃) and ammonium iodide (NH₄I) in ethylenediamine (B42938) as a high-boiling point solvent at 568 K. d-nb.info In this structure, the iodide ion partially occupies one of the hydrosulfide sites. d-nb.info

In other work, solvated this compound precursors of the type [Y(L)₈]I₃ , where L represents the solvent dimethylformamide (DMF) or dimethylsulfoxide (DMSO), were prepared in situ. nih.gov This was accomplished by stirring the precursor YI₃(PrⁱOH)₄ in either DMF or DMSO, leading to the formation of these solvated complexes, which were subsequently used to synthesize novel hybrid iodoplumbate materials. nih.gov

Precursor Chemistry for Yttrium-Based Materials

This compound and its complexes serve as critical precursors in the synthesis of advanced yttrium-based materials, including organometallic compounds with specific functionalities.

Synthesis of Heteroleptic Yttrium Methanediide Silanide (B1217022) Complexes via Salt Metathesis

A key yttrium-iodide precursor, the yttrium methanediide iodide complex [Y(BIPM)(I)(THF)₂] (where BIPM = {C(PPh₂NSiMe₃)₂}), is instrumental in synthesizing complexes with yttrium-silicon bonds. fishersci.finih.gov These syntheses are achieved through salt metathesis reactions, where the iodide ligand is replaced by a silanide group. fishersci.fi

The reactions involve treating the this compound precursor with Group 1 silanide ligand-transfer agents. The outcomes of these reactions are detailed in the table below. fishersci.finih.gov

| Precursor | Silanide Reagent | Resulting Complex |

| [Y(BIPM)(I)(THF)₂] | NaSiᵗBu₂Me | [Y(BIPM)(SiᵗBu₂Me)(THF)] |

| [Y(BIPM)(I)(THF)₂] | NaSiᵗBu₃ | [Y(BIPM)(SiᵗBu₃)(THF)] |

| [Y(BIPM)(I)(THF)₂] | KSi(SiMe₃)₃ | [Y(BIPM){Si(SiMe₃)₃}(THF)] |

Table 1: Synthesis of Yttrium Methanediide Silanide Complexes via Salt Metathesis. fishersci.fi

These reactions produce rare examples of structurally authenticated rare-earth metal-silicon bonds. fishersci.fi Analysis of the resulting complexes indicates that the Y–Si bonds are predominantly electrostatic in nature. nih.gov The synthesis of these heteroleptic yttrium methanediide silanide complexes provides a pathway to compare the reactivity of yttrium-silicon bonds directly with their yttrium-alkyl counterparts. fishersci.finih.gov

Formation of Ionic Hetero-Metallic Species

The synthesis of ionic hetero-metallic species involving this compound is a significant area of research, leading to the formation of novel cluster compounds with interesting structural features. This synthetic approach leverages the ability of the iodide anion in this compound to undergo auto-ionization in the presence of coordinating solvents, facilitating the formation of heterobimetallic derivatives when a suitable metal halide is introduced.

A general strategy involves the reaction of solvated this compound precursors with other metal halides. researchgate.net The choice of solvent and the stoichiometry of the reactants play a crucial role in determining the nuclearity and dimensionality of the resulting hetero-metallic clusters. rsc.org

Research Findings

Detailed studies have demonstrated the formation of various ionic hetero-metallic species through the reaction of this compound with transition metal halides, particularly those of copper(I) and silver(I).

In one synthetic approach, solvated this compound precursors, such as [Y(L)₈]I₃ (where L is a coordinating solvent like DMSO or DMF), are prepared in situ by reacting YI₃(PrⁱOH)₄ with the respective solvent. rsc.orgnih.gov These precursors are then reacted with a metal iodide, such as copper(I) iodide (CuI) or silver(I) iodide (AgI), often in the presence of an additional iodide source like ammonium iodide (NH₄I), to yield ionic hetero-metallic species. rsc.orgnih.gov

The resulting compounds typically consist of a solvated yttrium cation and a hetero-metallic iodide-based anion. For instance, the reaction of the solvated this compound precursor with CuI leads to the formation of iodocuprate clusters. rsc.orgnih.gov The specific structure of the iodocuprate anion can vary from discrete units to one- or two-dimensional extended arrays, influenced by the nature of the solvated yttrium cation. rsc.org

Similarly, reacting this compound with silver iodide in appropriate solvents results in iodoargentate complexes. These reactions can also lead to structural transformations, where discrete heterometallic compounds can convert into more complex polymeric structures in the solid state or in solution. For example, a discrete iodoargentate complex can transform into a one-dimensional zig-zag polymer. The thermodynamic stability of the final product often dictates the observed structure, with higher nuclearity iodometallate clusters generally being more stable.

The table below summarizes some examples of ionic hetero-metallic species formed from this compound derivatives.

| This compound Precursor | Other Metal Halide | Other Reactants | Solvent | Resulting Hetero-Metallic Species |

| [Y(DMSO)₈]I₃ | CuI | NH₄I | DMSO | [Y(DMSO)₈][Cu₂(µ-I)I₄] |

| [Y(DMF)₈]I₃ | CuI | NH₄I | DMF | [Y(DMF)₈][Cu₄(µ₃-I)₂(µ-I)₃I₂] |

| YI₃ | AgI | - | DMF | [Y(DMF)₈]₃⁺[Ag₆(µ₄-I)₂(µ₃-I)₂(µ-I)₅]₁∞³⁻ |

These synthetic methodologies highlight the versatility of this compound as a building block for constructing complex, multi-metallic architectures. The resulting ionic hetero-metallic species are of interest for their structural diversity and potential applications in materials science.

Structural Characterization and Crystallography of Yttrium Iodide Systems

X-Ray Diffraction Studies of Yttrium(III) Iodide

X-ray powder diffraction has been a crucial technique for elucidating the crystal structure of yttrium(III) iodide (YI₃). Studies of YI₃ synthesized through the vapor iodination of yttrium metal have provided detailed crystallographic data. nih.gov Yttrium(III) iodide is characterized by a hexagonal crystal system. nih.gov

The compound is isostructural with several other rare-earth iodides, including holmium(III) iodide (HoI₃), gadolinium(III) iodide (GdI₃), and lutetium(III) iodide (LuI₃), and it conforms to the bismuth(III) iodide (BiI₃) structure type. nih.govamericanelements.com This structural similarity places YI₃ within a significant class of layered octahedral structures. nih.gov The crystalline form of YI₃ is described as colorless and flaky. americanelements.com

Table 1: Crystallographic Data for Yttrium(III) Iodide

| Parameter | Value |

|---|---|

| Crystal System | Hexagonal |

| a-axis (Å) | 12.978(10) |

| c-axis (Å) | 20.939(17) |

| Calculated Density (g/cm³) | 4.596 |

| Structural Type | BiI₃ |

Polymorphism and Phase Structure Investigations (e.g., Na₃YI₆)

The ternary yttrium iodide compound, sodium this compound (Na₃YI₆), has been a subject of significant research due to its potential as a sodium superionic conductor. Investigations have revealed that Na₃YI₆ exhibits polymorphism, meaning it can exist in multiple crystalline forms. The primary polymorphs identified have been characterized by the space groups C2/m, P-3m1, and P-31c. americanelements.comwikipedia.org

The phase structure of Na₃YI₆ is a critical determinant of its ionic transport properties. First-principle calculations and data mining techniques have been employed to study the structural stabilities and ion transport mechanisms of these different phases. americanelements.comwikipedia.org The arrangement of the anion sublattice differs among the polymorphs; the C2/m phase possesses a face-centered cubic (fcc) iodide sublattice, whereas the P-3m1 and P-31c phases have hexagonal close-packed (hcp) iodide sublattices. americanelements.comwikipedia.org These structural variations directly influence the pathways available for sodium ion diffusion. americanelements.comwikipedia.org

Theoretical calculations have also explored the stability of these phases, indicating that they are prone to decomposition into sodium iodide (NaI) and yttrium(III) iodide (YI₃). americanelements.comwikipedia.org

Table 2: Polymorphs of Na₃YI₆

| Space Group | Anion Sublattice |

|---|---|

| C2/m | Face-Centered Cubic (fcc) |

| P-3m1 | Hexagonal Close-Packed (hcp) |

| P-31c | Hexagonal Close-Packed (hcp) |

Coordination Polyhedra and Geometrical Analysis in Yttrium-Iodide Complexes

The coordination environment around the yttrium cation in iodide-containing complexes is diverse and adaptable. The coordination number (CN) and the geometry of the resulting coordination polyhedron are influenced by the surrounding ligands. wikipedia.org

In aqueous solutions of yttrium(III) iodide, extended X-ray absorption fine-structure (EXAFS) and large-angle X-ray scattering (LAXS) studies have shown that the yttrium ion is hydrated by eight water molecules. charchem.org The coordination polyhedron in this hydrated state is best described as a distorted bicapped trigonal prism. charchem.org

In more complex systems, such as heterometallic yttrium-silver iodide complexes, the yttrium atom can also be eight-coordinate, exhibiting either a regular or distorted square antiprismatic or dodecahedral geometry. americanelements.com The specific geometry is dependent on the nature of the solvent molecules, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), that are also coordinated to the yttrium center. americanelements.com The coordination number of yttrium in its iodide compounds can also be influenced by the presence of other atoms; for instance, it is described as octahedral when no oxygen atoms are coordinated, but can become square planar or trigonal with oxygen coordination. fishersci.co.uk

Crystal-to-Crystal Transformation Mechanisms

Crystal-to-crystal transformations, where a crystalline solid changes its structure while retaining its solid state, have been observed in heterometallic yttrium-iodide systems. These transformations are particularly notable in complexes containing both yttrium and a transition metal like copper or silver. americanelements.comfishersci.canih.gov

In certain yttrium(III)-copper(I) iodide derivatives, these transformations are driven by the progressive substitution of coordinated solvent molecules, such as N,N-dimethylformamide (DMF), by water molecules from the ambient environment. fishersci.canih.gov This substitution can lead to a remarkable evolution in the crystal structure. For example, a discrete ion-pair assembly can transform first into a one-dimensional (1-D) zig-zag chain and subsequently into a two-dimensional (2-D) sheet structure. fishersci.canih.gov

A key factor facilitating these transformations is the formation of hydrogen bonds. The bi- and tetrafurcate hydrogen bonding between the newly incorporated water ligands on the yttrium cation and the iodide ions of the copper-iodide cluster plays a pivotal role in guiding the evolution of these extended structures. fishersci.canih.gov Similar transformation mechanisms have also been reported in yttrium-silver iodide complexes, where discrete iodoargentate anions condense into 1-D polymeric structures. americanelements.com

Anion Sublattice Framework Analysis

The arrangement of the anion sublattice is a fundamental aspect of the crystal structure that significantly impacts the physical properties of yttrium-iodide systems, particularly their ionic conductivity. In the case of the sodium superionic conductor Na₃YI₆, the nature of the iodide (I⁻) anion framework is a defining feature of its different polymorphs. americanelements.comwikipedia.org

As previously noted, the C2/m polymorph of Na₃YI₆ is characterized by a face-centered cubic (fcc) arrangement of the iodide anions. americanelements.comwikipedia.org In contrast, the P-3m1 and P-31c polymorphs are built upon a hexagonal close-packed (hcp) iodide sublattice. americanelements.comwikipedia.org This distinction is significant because many fast-ion conductors, particularly sulfide-based ones, feature a body-centered cubic (bcc) anion sublattice. americanelements.comwikipedia.org

Electronic Structure and Bonding Analysis

Theoretical Prediction of Molecular Electronic Structure (e.g., YI molecule)

The electronic structure of the yttrium iodide (YI) molecule has been investigated through sophisticated computational methods. Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI) calculations have been employed to predict the potential energy curves and spectroscopic constants of its various electronic states. researchgate.net

These ab initio calculations, which were the first of their kind for the YI molecule, considered 15 molecular states in the (2S+1)Λ((+/-)) representation, neglecting spin-orbit effects. researchgate.net When spin-orbit interactions were included, using a semi-empirical spin-orbit pseudopotential for yttrium, a total of 33 molecular states in the Ω((+/-)) representation were determined. researchgate.net The results from these theoretical models have been compared with available experimental data for the ground state (X¹Σ⁺) and three excited states ((1)¹Π, (2)¹Σ⁺, and (2)¹Π), showing good agreement. researchgate.net This theoretical framework has also been extended to other yttrium monohalides, such as YF, YCl, and YBr, to provide a comprehensive understanding of the role of the d-orbitals in bonding across the series. researchgate.netresearchgate.net

Quantum Chemical Descriptions of Bonding (e.g., Y-Si, Y=C)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the nature of bonding in yttrium-containing compounds, including those with yttrium-silicon (Y-Si) and yttrium-carbon (Y=C) bonds.

In yttrium methanediide silanide (B1217022) complexes, DFT calculations have revealed that the Y-Si bond is predominantly ionic. acs.orgnih.gov These bonds are characterized as highly polarized-covalent, with the ionic character dominating. acs.orgnih.gov The calculations show that the Y-Si σ-bonds are mainly composed of s/p-hybridized orbitals localized on the silicon centers, with only minor contributions from the yttrium s/d-hybrid orbitals. acs.org

Comparatively, the Y=C bonds in the same complexes exhibit lower covalency than the Y-Si bonds. acs.orgnih.gov Due to the strong σ-donor properties of the silanide ligands, the yttrium center becomes relatively electron-rich, leading to a Y=C bond that is best described by a Y⁺–C⁻ dipolar form. acs.org This theoretical understanding is consistent with experimental NMR data. acs.org In a different context, the study of yttrium carbides formed under high pressure, such as γ-Y₄C₅, has revealed unusual carbon groups with non-integer charges, indicating delocalization of electrons from yttrium to the antibonding π* molecular orbitals of the carbon units. desy.de

Hybridization of Atomic Orbitals in this compound Systems

The concept of hybridization, where atomic orbitals mix to form new hybrid orbitals, is fundamental to understanding the geometry and bonding in molecules. lumenlearning.com In this compound systems, the hybridization of atomic orbitals plays a crucial role in its electronic and magnetic properties.

Theoretical studies on a two-dimensional this compound (YI) electride predict a unique form of hybridization. aps.orgx-mol.netresearchgate.net In this material, the interstitial s-band lone-pair electrons, which are characteristic of electrides, hybridize with the d-band electrons of the yttrium atoms. aps.orgx-mol.netresearchgate.net This specific hybridization is predicted to give rise to a Stoner-type instability, which is a key factor in the emergence of ferromagnetism in the material. aps.orgx-mol.netresearchgate.net The process involves the mixing of valence s and p orbitals to form hybrid orbitals that are oriented in specific geometries to accommodate electron domains. lumenlearning.com

Band Structure Analysis in Solid-State this compound Materials

Band structure analysis is a powerful tool for understanding the electronic properties of solid-state materials. For this compound, particularly in its predicted two-dimensional (2D) electride form, band structure calculations provide significant insights.

The ground-state structure of 2D YI is composed of layers held together by weak van der Waals interactions. aps.orgx-mol.net A key feature of its electronic structure is the presence of strongly localized anionic electrons in the interstitial spaces between the YI layers. aps.orgx-mol.net The band structure reveals the hybridization of these interstitial s-band electrons with the d-band electrons of yttrium. aps.org This hybridization is critical as it leads to a high density of states at the Fermi level, a condition that can drive magnetic instabilities. Phonon dispersion calculations have confirmed the dynamic and thermodynamic stability of these YI layers at room temperature. aps.orgx-mol.net

Stoner-Type Instability and Ferromagnetism

A significant prediction for two-dimensional this compound is the emergence of room-temperature ferromagnetism driven by a Stoner-type instability. aps.orgx-mol.netresearchgate.net The Stoner criterion in condensed matter physics describes the tendency of a material to become ferromagnetic. arxiv.org

In the case of 2D YI electride, the hybridization between the interstitial s-band electrons and the yttrium d-band electrons leads to a sharp peak in the density of states at the Fermi level. aps.org This electronic configuration satisfies the Stoner criterion, resulting in a ferromagnetic ground state. aps.orgx-mol.netresearchgate.net Density functional theory calculations predict that this instability leads to two-dimensional ferromagnetic ordering with a significant magnetic moment of 1.28 µB per unit cell. aps.orgx-mol.netresearchgate.net Furthermore, Monte Carlo simulations based on these calculations suggest a high Curie temperature of 380 K for the bulk material and 383 K for a monolayer, indicating robust ferromagnetism at and above room temperature. aps.orgx-mol.net

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the accurate calculation of a material's electronic structure and related properties. For yttrium iodide and its derivatives, DFT has been instrumental in predicting and understanding their stability, bonding, and potential for various applications.

DFT-based geometry optimization is used to predict the most stable atomic arrangements of a compound by minimizing the total energy. Through global structure searches combined with DFT calculations, a two-dimensional (2D) electride ferromagnet form of this compound (YI) has been predicted. x-mol.netaps.orgaps.org The ground-state structure consists of YI layers held together by weak van der Waals interactions. aps.orgaps.org The calculated interlayer binding energy is approximately -0.016 eV/Ų, which is less than that of graphite, suggesting that the layers can be easily separated or exfoliated. aps.org

The energetic favorability of this novel YI structure has been assessed by calculating its enthalpy of formation (ΔHf). The ΔHf for bulk YI is -0.99 eV/atom, a value that lies below the tie line connecting the known phases of fcc Y and R-3 phase YI₃, indicating that the formation of the new YI structure is energetically favorable. aps.org DFT calculations have also been used to explore the geometry of related molecules, such as the IYPt triatomic molecule, where calculations showed that a linear arrangement is unstable, while a bent geometry with an I-Y-Pt angle of 130.6° is a stable configuration. arxiv.org

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Enthalpy of Formation (Bulk YI) | -0.99 eV/atom | Indicates the structure is energetically favorable compared to constituent elements. | aps.org |

| Interlayer Binding Energy (Layered YI) | -0.016 eV/Ų | Suggests layers are exfoliable due to weak van der Waals forces. | aps.orgaps.org |

| I-Y-Pt Bond Angle (in IYPt) | 130.6° | Determines the stable molecular geometry. | arxiv.org |

| I-Y Bond Distance (in IYPt) | 2.874 Å | Provides fundamental structural information. | arxiv.org |

The electronic properties of this compound are a key focus of DFT studies. The predicted 2D YI material is characterized as an electride, where strongly localized anionic electrons reside in the interstitial spaces between atoms. x-mol.netaps.orgaps.org This is a defining feature of electrides. x-mol.netaps.org The electronic structure reveals a hybridization between these interstitial s-band lone-pair electrons and the d-band electrons of the yttrium atoms. x-mol.netaps.org This interaction leads to a Stoner-type instability, which is the origin of the predicted ferromagnetism in the material. x-mol.netaps.org

While DFT studies on ion transport in pure this compound (YI₃) are not widely available, research on related halide superionic conductors like Na₃YI₆ provides significant insight. researchgate.nethkust.edu.hkrsc.org Using first-principles calculations, the structural stabilities and Na⁺ ion transport mechanisms in three different phases (C2/m, P-3m1, and P-31c space groups) of Na₃YI₆ have been systematically investigated. hkust.edu.hkrsc.org These phases possess face-centered cubic (fcc) and hexagonal close-packed (hcp) anion sublattices with stable octahedral sites for Na⁺ ions. hkust.edu.hkrsc.org

The diffusion of sodium ions is found to occur primarily through an Octahedral-Tetrahedral-Octahedral (Oct–Tet–Oct) pathway. hkust.edu.hk The synergistic movement of ions is influenced by Na-site weighted phonon vibrational frequencies. hkust.edu.hk The phase structure significantly impacts the dimensionality of ion transport; for example, Na⁺ ions exhibit three-dimensional diffusion in the C2/m phase but are restricted to one-dimensional channels in the P-31c phase. hkust.edu.hk This difference in diffusion pathways directly affects the ionic conductivity and activation energy. hkust.edu.hk

| Phase (Space Group) | Ionic Conductivity (mS/cm) | Activation Energy (meV) | Diffusion Pathway | Reference |

|---|---|---|---|---|

| C2/m | 0.35 | 315.5 | 3D (Oct-Tet-Oct) | hkust.edu.hk |

| P-3m1 | 0.18 | 351.1 | Oct-Tet-Oct | hkust.edu.hk |

| P-31c | 9.1 x 10⁻³ | 454.0 | 1D (Blocked) | hkust.edu.hk |

Defect engineering is a crucial strategy for tuning the properties of materials. DFT calculations are essential for determining the formation energies of various point defects, such as vacancies and interstitials. acs.orgescholarship.org The defect formation energy (ΔEd) is typically calculated at 0 K and depends on the chemical potentials of the constituent atoms and the Fermi level of the system. acs.org For a defect in a charged state q, the formation energy is expressed as:

ΔEd = (Edefect - Epristine) + ΣΔNiμi + qEF

where Edefect and Epristine are the total energies of the supercells with and without the defect, ΔNi is the number of atoms of species i added or removed, μi is the chemical potential of species i, and EF is the Fermi level. acs.org

While specific DFT studies on defect formation energies in this compound are limited in the provided search results, the methodology has been applied to similar materials like lead iodide (PbI₂). mdpi.com In PbI₂, calculations showed that the formation energies of lead and iodide vacancies are lower than in lead bromide (PbBr₂), correlating with the observed lower photochemical stability of PbI₂. mdpi.com Such calculations are vital for understanding degradation mechanisms and designing more stable materials. mdpi.com The creation of vacancies, often through aliovalent substitution, is a key method to increase ionic conductivity by providing pathways for ion movement. nrel.gov

DFT calculations have been pivotal in predicting the magnetic properties of this compound. x-mol.netaps.orgaps.org For the 2D electride phase of YI, calculations predict room-temperature ferromagnetism. x-mol.netaps.orgaps.org The hybridization of interstitial electrons with the yttrium d-orbitals creates a Stoner-type instability, leading to a ferromagnetic ground state. aps.org The magnetic moment is calculated to be approximately 1.28 µB per unit cell for both bulk and monolayer YI. x-mol.netaps.org Monte Carlo simulations based on DFT results estimate the Curie temperature (TC) to be as high as 380 K for the bulk material and 383 K for the monolayer, well above room temperature. x-mol.netaps.orgaps.org

Studies on yttrium-doped clusters also utilize DFT to investigate magnetic behavior. acs.orgnih.govresearchgate.net In these systems, the interaction between the 4d atomic orbitals of yttrium and the sp states of the host atoms (e.g., lithium, potassium) plays a critical role in the energetic and magnetic properties. acs.orgresearchgate.net The spin density is often found to be concentrated on the yttrium atom. acs.orgnih.gov DFT is also used to determine the ground state spin multiplicity by comparing the energies of different possible spin configurations. acs.orgnih.govpnas.org

| Material | Magnetic Moment (per unit cell) | Curie Temperature (K) | Reference |

|---|---|---|---|

| Bulk YI | 1.28 µB | 380 | x-mol.netaps.org |

| Monolayer YI | 1.28 µB | 383 | x-mol.netaps.org |

Defect Engineering and Formation Energies

Molecular Dynamics Simulations (Ab Initio and Born-Oppenheimer)

Molecular Dynamics (MD) simulations model the time evolution of a system of atoms, providing insights into dynamic processes and thermodynamic stability. Ab initio MD (AIMD), where forces are calculated "on-the-fly" using quantum mechanical methods like DFT, is particularly powerful. researchgate.net Both Born-Oppenheimer MD (BOMD) and Car-Parrinello MD are common variants of this approach. researchgate.net

AIMD simulations have been used to confirm the stability of the predicted 2D this compound electride. x-mol.netaps.org By simulating the behavior of the atoms at finite temperatures, these calculations have shown that the YI layers are dynamically and thermodynamically stable at room temperature, which is a crucial validation of the DFT predictions. x-mol.netaps.org

In the context of ion transport, AIMD is used to study the diffusion of ions and calculate key parameters like diffusion coefficients. researchgate.nethkust.edu.hkresearchgate.net For the Na₃YI₆ system, MD simulations reveal the diffusion pathways and help visualize the probability density of the mobile Na⁺ ions, confirming that transport is three-dimensional in some phases and one-dimensional in others. hkust.edu.hk

Furthermore, AIMD has been applied to study the behavior of yttrium ions in aqueous solutions, providing detailed information about their coordination and speciation under various conditions. researchgate.netcopernicus.org For example, simulations of aqueous yttrium-chloride and yttrium-fluoride species at high temperatures and pressures relevant to geological processes have determined coordination numbers and the stability of various complexes. researchgate.netcopernicus.org These simulations show that the total coordination of yttrium by water and halide ions changes with pressure. researchgate.netcopernicus.org

Global Structure Search Methodologies

Computational studies have utilized global structure search methodologies combined with density functional theory (DFT) calculations to predict the structural characteristics of this compound (YI). x-mol.netaps.org This approach has been instrumental in identifying the ground-state structure of a two-dimensional (2D) this compound electride. The predicted structure consists of YI layers held together by weak van der Waals interactions. x-mol.netaps.org Within each layer, a significant feature is the presence of strongly localized anionic electrons in the interstitial spaces, a defining characteristic of electrides. x-mol.netaps.org

The application of global structure search algorithms, such as the ABCluster technique, has also been employed to investigate the low-energy structures of yttrium-doped silicon clusters (YSin0/− where n=6–20). rsc.org This methodology, paired with hybrid density functional methods, has successfully identified the most stable structures by comparing calculated energies with experimental photoelectron spectroscopy data. rsc.org

Monte Carlo Simulations for Phase Transitions

Monte Carlo simulations have been a key tool in investigating the magnetic properties and phase transitions of this compound. x-mol.netaps.org Specifically, these simulations were used to determine the Curie temperatures (Tc) of both bulk and monolayer this compound (YI). x-mol.netaps.org The simulations predicted a remarkably high Curie temperature of 380 K for bulk YI and 383 K for its monolayer counterpart, suggesting the potential for room-temperature ferromagnetism. x-mol.netaps.org

The principles of Monte Carlo simulations are widely applied in studying phase transitions in various magnetic systems. arxiv.orgmdpi.com For instance, in the three-dimensional anisotropic classical XY ferromagnet, Monte Carlo simulations using the Metropolis single spin flip algorithm have been used to study the ferro-para phase transition. arxiv.org These simulations help in understanding how factors like constant and random anisotropy influence the ordering temperature of the system. arxiv.org

Phonon Dispersion Calculations for Dynamic Stability

The dynamic stability of this compound (YI) has been confirmed through phonon dispersion calculations. x-mol.netaps.org These calculations, along with ab initio molecular dynamics simulations, have demonstrated that the YI layers are dynamically and thermodynamically stable at room temperature. x-mol.netaps.org The absence of imaginary frequencies in the phonon dispersion curves is a crucial indicator of a material's dynamic stability. hkust.edu.hk

This computational technique is also applied to more complex systems containing this compound. For example, in the study of the sodium superionic conductor Na3YI6, phonon dispersion calculations were used to evaluate the dynamic stabilities of its different crystallographic phases (c2m-Na3YI6, p3m1-Na3YI6, and p31c-Na3YI6). hkust.edu.hk The absence of imaginary frequencies in the phonon spectra for these phases confirmed their dynamical stability. hkust.edu.hk The study of lattice dynamics through phonon dispersion is a fundamental approach for understanding the stability and thermodynamic properties of various yttrium-containing compounds. researchgate.net

Multiscale Modeling Approaches

Multiscale modeling is a computational strategy that combines different levels of theory and simulation to investigate complex materials systems. youtube.com This approach can bridge the gap between atomic-level details and macroscopic properties. While specific multiscale modeling studies focusing solely on this compound are not extensively detailed in the provided results, the methodology is relevant for understanding its behavior in more complex environments.

For instance, a multiscale framework has been developed to predict the electrochemical characteristics of yttrium-doped barium zirconate, a solid oxide fuel cell material. illinois.edu This type of approach could be adapted to study this compound in applications where its interaction with other materials at different length and time scales is important. Multiscale modeling has also been applied to predict the possibility of different stoichiometries and structures in yttrium oxyhydride, a related yttrium compound. aps.org

Computational Studies on Yttrium-Doped Clusters

Computational studies have explored the structural, energetic, and magnetic properties of yttrium-doped clusters with various elements. Density functional theory (DFT) calculations are a primary tool in this area.

Yttrium-Doped Lithium Clusters: Studies on neutral yttrium-doped lithium clusters (LinY, n = 1–8) have been performed using DFT with a relativistic approximation. acs.orgnih.gov These calculations revealed that the interaction between the yttrium 4d orbitals and the lithium sp states significantly influences the magnetic and energetic behavior of the clusters. acs.orgnih.gov A notable finding is that the spin density remains concentrated on the yttrium atom, and Li7Y was identified as a stable superatom with enhanced magnetic properties. acs.orgnih.gov The structural search for these clusters often involves methods like Born–Oppenheimer molecular dynamics. acs.orgnih.gov

Yttrium-Doped Gold Clusters: The structural properties of small neutral yttrium-doped gold clusters (AunY, n = 1–9) have been investigated through a combination of far-infrared multiple photon dissociation (FIR-MPD) spectroscopy and quantum chemical calculations. mpg.de This combined experimental and theoretical approach allows for the determination of the structures of isomers present in the molecular beam by comparing observed and calculated vibrational spectra. mpg.de

Yttrium-Doped Silicon Clusters: The structural growth patterns of neutral and anionic yttrium-doped silicon clusters (YSin0/−, n = 6–20) have been systematically investigated using global search techniques coupled with hybrid density functional methods. rsc.org These studies show that the structures evolve from yttrium-linked or substitutional forms to yttrium-encapsulated silicon cages as the number of silicon atoms increases. rsc.org The superatom YSi20−, with a high-symmetry endohedral structure, was identified as having significant thermodynamic stability. rsc.org

Quantum-Chemical Modeling of Dispersed Systems (e.g., Yttrium Aluminum Garnet base)

Quantum-chemical modeling is employed to understand the properties of dispersed systems containing yttrium, such as those with a yttrium aluminum garnet (YAG) base. researchgate.netdntb.gov.uaresearchgate.net While not directly focused on this compound, these studies provide insight into the computational methods used for complex yttrium-containing materials.

Reactivity and Coordination Chemistry of Yttrium Iodide

Ligand Exchange and Complex Formation with Organic Ligands

Yttrium iodide (YI₃) is a versatile precursor for the synthesis of a variety of yttrium complexes through ligand exchange and complex formation with a wide range of organic ligands. These reactions are fundamental to the development of new catalysts and materials with tailored properties.

The coordination of this compound with Schiff base ligands has been a subject of study. For instance, this compound reacts with the Schiff base 4-N-(4′-antipyrylmethylidene)aminoantipyrine (AA) to form complexes with the general formula [Y(AA)₂I]I₂. tandfonline.com In these complexes, the Schiff base acts as a neutral tridentate ligand, coordinating to the yttrium ion through the oxygen atoms of both carbonyl groups and the azomethine nitrogen. tandfonline.com Similarly, the Schiff base 1,2-(diimino-4′-antipyrinyl)ethane (GA) forms complexes with this compound of the general formula [Y(GA)₂I]I₂, where GA acts as a neutral tetradentate ligand, coordinating through both carbonyl oxygens and both azomethine nitrogens. tandfonline.com In both cases, only one iodide ion is directly coordinated to the yttrium center, resulting in a coordination number of seven for [Y(AA)₂I]I₂ and nine for [Y(GA)₂I]I₂. tandfonline.comtandfonline.com

Yttrium triiodide also reacts with the potassium salt of a chelating diamide, K₂[ArN(CH₂)₃NAr] (where Ar = 2,6-iPr₂C₆H₃), to yield a mono-iodide complex, [Y{ArN(CH₂)₃NAr}I(THF)₂]. rsc.orgrsc.org This complex features a five-coordinate yttrium center with a distorted square-based pyramidal geometry. rsc.org The formation of this complex demonstrates a common strategy where anionic organic ligands displace iodide ions from the yttrium coordination sphere.

A significant this compound complex that serves as a precursor for further reactivity is [Y(BIPM)(I)(THF)₂], where BIPM is the bis(iminophosphorano)methanediide ligand {C(PPh₂NSiMe₃)₂}. nih.govacs.orgresearchgate.netnih.govacs.orgresearchgate.net This complex has proven to be a valuable starting material for the synthesis of various yttrium-element bonds via salt metathesis reactions. nih.govacs.orgresearchgate.netresearchgate.net

The following table summarizes selected this compound complexes with organic ligands:

| Complex Formula | Organic Ligand | Ligand Type | Coordination Number | Reference(s) |

| [Y(AA)₂I]I₂ | 4-N-(4′-antipyrylmethylidene)aminoantipyrine (AA) | Schiff Base | 7 | tandfonline.com |

| [Y(GA)₂I]I₂ | 1,2-(diimino-4′-antipyrinyl)ethane (GA) | Schiff Base | 9 | tandfonline.com |

| [Y{ArN(CH₂)₃NAr}I(THF)₂] (Ar = 2,6-iPr₂C₆H₃) | [ArN(CH₂)₃NAr]²⁻ | Chelating Diamide | 5 | rsc.orgrsc.org |

| [Y(BIPM)(I)(THF)₂] (BIPM = {C(PPh₂NSiMe₃)₂}) | Bis(iminophosphorano)methanediide (BIPM) | Methanediide | 5 | nih.govacs.orgresearchgate.net |

Reactions with Other Metal Halides and Oxides

This compound participates in reactions with other metal halides, leading to the formation of new complex structures. Studies have shown that yttrium triiodide interacts with alkali metal iodides such as sodium iodide (NaI), potassium iodide (KI), and rubidium iodide (RbI) in the molten state. The YI₃-NaI system is of a eutectic type and forms a compound with the composition 7NaI·3YI₃, which decomposes in the solid phase at 410 °C. With potassium and rubidium iodides, yttrium triiodide forms congruently melting compounds of the composition 3MI·YI₃ (M = K, Rb), with melting points of 605 °C and 630 °C, respectively. In the YI₃-RbI system, an additional compound with the composition RbI·YI₃ is formed, which decomposes at 360 °C in the solid phase.

This compound also reacts with other metal halides like silver iodide (AgI). The reaction between YI₃ and AgI in coordinating solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) leads to the formation of hybrid iodoargentate complexes. These complexes are templated by solvated yttrium cations, such as [Y(DMF)₈]³⁺, [Y(DMSO)₈]³⁺, or [Y(DMSO)₇]³⁺. The resulting structures can undergo transformations, both in the solid state and in solution, leading to iodoargentate clusters of varying nuclearity. For example, a complex with a discrete [Ag₃I₈]⁵⁻ anion can be transformed into structures containing [Ag₅I₁₆]¹¹⁻ or [Ag₄I₁₂]⁸⁻ clusters.

Furthermore, this compound can react with yttrium metal (Y) at high temperatures (1000-1150 K) in sealed tantalum capsules to produce reduced yttrium halides with strong metal-metal bonding, such as YCl, YBr, Y₂Cl₃, and Y₂Br₃. researchgate.net This indicates that this compound can be a component in comproportionation reactions. This compound can also be synthesized by heating yttrium oxide (Y₂O₃) with ammonium (B1175870) iodide. wikipedia.org

Salt Metathesis Reactions in Organometallic Synthesis

Salt metathesis is a powerful and widely used synthetic strategy in organometallic chemistry, and this compound complexes are key precursors in this regard. nih.gov This method typically involves the reaction of a metal halide with a salt of a desired ligand, resulting in the formation of a new metal-ligand bond and the precipitation of an inorganic salt, which drives the reaction forward. nih.gov

A prominent example is the use of the yttrium methanediide iodide complex, [Y(BIPM)(I)(THF)₂] (BIPM = {C(PPh₂NSiMe₃)₂}), as a starting material. nih.govacs.orgresearchgate.netnih.govacs.orgresearchgate.net This complex readily undergoes salt metathesis with various Group 1 silanide (B1217022) ligand-transfer reagents, such as MSiR₃ (where M = Na, K and R represents various alkyl and silyl (B83357) groups), to afford novel yttrium methanediide silanide complexes. nih.govacs.orgresearchgate.netnih.govacs.org These reactions have provided rare examples of structurally authenticated rare earth metal-silicon bonds. nih.govacs.orgresearchgate.netnih.govacs.org

Similarly, yttrium triiodide (YI₃) itself is a starting point for salt metathesis reactions. It reacts with the potassium salt K₂[ArN(CH₂)₃NAr] (Ar = 2,6-iPr₂C₆H₃) to form the mono-iodide complex [Y{ArN(CH₂)₃NAr}I(THF)₂]. rsc.orgrsc.org This resulting iodide complex can then undergo a further salt metathesis reaction with K[CH(SiMe₃)₂] to yield the corresponding yttrium alkyl complex, [Y{ArN(CH₂)₃NAr}{CH(SiMe₃)₂}(THF)]. rsc.orgrsc.org This two-step process highlights the utility of the intermediate this compound complex in building more complex organometallic structures.

The choice of solvent can be crucial in these reactions. For instance, the salt metathesis reaction between [Y{ArN(CH₂)₃NAr}I(THF)₂] and K[CH(SiMe₃)₂] does not proceed in THF, but occurs readily in benzene. rsc.org This is attributed to the different coordination and solubility properties of the reactants and products in these solvents.

The following table provides examples of salt metathesis reactions involving this compound complexes:

| This compound Precursor | Reagent | Product | Reference(s) |

| [Y(BIPM)(I)(THF)₂] | NaSi(tBu)₂Me | [Y(BIPM){Si(tBu)₂Me}(THF)] | nih.govacs.org |

| [Y(BIPM)(I)(THF)₂] | KSi(SiMe₃)₃ | [Y(BIPM){Si(SiMe₃)₃}(THF)] | nih.govacs.org |

| [Y{ArN(CH₂)₃NAr}I(THF)₂] | K[CH(SiMe₃)₂] | [Y{ArN(CH₂)₃NAr}{CH(SiMe₃)₂}(THF)] | rsc.orgrsc.org |

| YI₃ | K₂[ArN(CH₂)₃NAr] | [Y{ArN(CH₂)₃NAr}I(THF)₂] | rsc.orgrsc.org |

Mechanistic Studies of Organic Transformations Promoted by this compound Complexes

This compound complexes, and the organometallic species derived from them, are not just synthetic targets but also active promoters and catalysts for a variety of organic transformations. Mechanistic studies have been crucial in understanding their reactivity and in designing more efficient catalytic systems.

Carbon-Carbon and Carbon-Oxygen Bond Formation

Yttrium complexes derived from iodide precursors have been shown to facilitate important bond-forming reactions. Specifically, Y(III) BIPM aryloxide and iodide complexes can promote regioselective C-H activation and subsequent C-C bond formation reactions. nih.govacs.org For example, these complexes react with benzophenone (B1666685) to yield substituted isobenzofurans and their isomers. nih.govacs.org

Furthermore, yttrium methanediide alkyl complexes, which can be synthesized from this compound precursors via salt metathesis, are known to effect sequential C-C and C-O bond formation reactions with ketones. nih.govacs.orgresearchgate.net This reactivity has provided the impetus for synthesizing Y(III) BIPM silanide derivatives to compare their reactivity with the corresponding alkyl complexes. nih.govacs.orgresearchgate.net

In a related study, the yttrium-alkyl-carbene complex [Y(BIPM)(Bz)(THF)] (where Bz = CH₂C₆H₅), prepared from a sequence starting with [YI₃(THF)₃.₅], reacts with benzophenone. Instead of the expected Wittig-type reaction to form an alkene, the reaction yields the alkoxy 1,2-migratory insertion product, [Y(BIPM)(OCPh₂Bz)(THF)], which represents a C-O and C-C bond formation.

1,2-Migratory Insertion and Cycloaddition Reactions

The reactivity of yttrium complexes derived from iodide precursors extends to insertion and cycloaddition reactions, particularly with unsaturated substrates. A preliminary reactivity study of the yttrium methanediide silanide complex, [Y(BIPM)(SitBu₂Me)(THF)], with benzophenone, azobenzene (B91143), and N,N′-dicyclohexyl-carbodiimide has been conducted. nih.govacs.orgresearchgate.netnih.gov The results indicate that 1,2-migratory insertion of the unsaturated substrate into the Y-Si bond is a favored pathway. nih.govacs.orgresearchgate.netnih.gov

For instance, the reaction with azobenzene is proposed to result in the 1,2-migratory insertion into the Y-Si bond. nih.govacs.org In the case of N,N′-dicyclohexyl-carbodiimide, a [2+2]-cycloaddition reaction also occurs at the Y=C bond of the BIPM ligand, in addition to the 1,2-migratory insertion into the Y-Si bond. nih.govacs.orgresearchgate.netnih.gov This dual reactivity highlights the different reactive sites within the yttrium complex.

This reactivity profile both complements and contrasts with that of related Y(III) BIPM alkyl complexes. nih.govacs.orgresearchgate.netnih.gov For example, Y(III) BIPM alkyl complexes react with benzophenone almost exclusively at the Y-C(alkyl) bond to give aryloxides as 1,2-migratory insertion products. nih.govacs.org The study of these reactions provides valuable mechanistic insights into the factors controlling the reactivity of yttrium-element bonds.

Interaction with Salts and Complexation Products

Yttrium triiodide (YI₃) readily interacts with various inorganic salts, particularly other metal halides, to form a range of complexation products. These interactions are often studied in the solid state or in solution and can lead to materials with interesting structural motifs and properties.

As detailed in section 7.2, yttrium triiodide reacts with alkali metal iodides (NaI, KI, RbI) in molten salt media to form new binary and ternary iodide phases. For instance, with potassium iodide, it forms the congruently melting compound 3KI·YI₃. These reactions are driven by the Lewis acidic nature of the Y³⁺ ion and its tendency to expand its coordination sphere.

The interaction of this compound with potassium salts is also a key step in the synthesis of organometallic yttrium complexes. rsc.orgrsc.orgsmolecule.com For example, the reaction of YI₃ with K₂[ArN(CH₂)₃NAr] leads to the formation of [Y{ArN(CH₂)₃NAr}I(THF)₂] and the precipitation of potassium iodide (KI). rsc.org

Furthermore, this compound serves as a precursor for the synthesis of complex heterometallic assemblies. The reaction of YI₃ with silver iodide (AgI) in coordinating solvents like DMF or DMSO results in the formation of iodoargentate complexes templated by solvated yttrium cations. The general principle involves the auto-ionization of the lanthanide iodide in the presence of a coordinating solvent, which then allows for the formation of heterometallic species when a suitable metal halide abstractor is present. The resulting products can have intricate structures, such as [Y(DMF)₈][Ag₃I₈]·DMF and [Y(DMSO)₈][Ag₅I₁₆]·2DMSO. These complexation products can undergo further structural transformations, indicating a dynamic system where different iodometallate clusters can be formed depending on the reaction conditions.

Advanced Materials Applications and Functionalization Derived from Yttrium Iodide

Precursors for Superconducting Materials

Yttrium iodide is a key starting material in the synthesis of certain high-temperature superconducting materials. smolecule.comwikipedia.org Its use as a precursor facilitates the formation of complex crystal structures required for superconductivity at temperatures significantly above absolute zero.

This compound is utilized as a precursor in the preparation of Yttrium Barium Copper Oxide (YBCO), a well-known high-temperature superconductor. smolecule.comwikipedia.org YBCO was the first material discovered to exhibit superconductivity above 77 K, the boiling point of liquid nitrogen, which has significant implications for practical applications. angpacmin.comwikipedia.org

The synthesis of YBCO typically involves a solid-state reaction where precursors containing yttrium, barium, and copper are mixed in stoichiometric ratios and heated at high temperatures. angpacmin.comttu.edu While common methods use yttrium oxide (Y₂O₃), barium carbonate (BaCO₃), and copper(II) oxide (CuO), this compound can also be employed in these processes. smolecule.comangpacmin.comttu.edu The synthesis is sensitive to the oxygen content and requires careful control of annealing and quenching temperature rates to align crystal grain boundaries, which is crucial for achieving optimal superconducting properties. wikipedia.org Alternative synthesis methods such as chemical vapor deposition (CVD), sol-gel, and aerosol methods have also been developed to produce high-quality YBCO materials. wikipedia.orgufv.br

Solid-State Electrolytes for Energy Storage

All-solid-state sodium-ion batteries (ASIBs) are considered promising candidates for large-scale energy storage due to the abundance and low cost of sodium. hkust.edu.hkacs.org A critical component for these batteries is the solid-state electrolyte, which must possess high ionic conductivity, as well as excellent structural and electrochemical stability. acs.orgnih.govresearchgate.net Yttrium halide-based materials have emerged as a promising class of solid electrolytes. acs.orgresearchgate.net

Researchers have systematically investigated iodide-based sodium superionic conductors, including Na₃YI₆, using first-principle calculations and data mining techniques. hkust.edu.hk These studies have explored different phase structures, such as those with C2/m, P-3m1, and P-31c space groups, which possess stable frameworks for sodium ion diffusion. hkust.edu.hk The synthesis of these materials is considered feasible, as calculations indicate they are likely to be synthesizable when considering the entropy effect at room temperature. hkust.edu.hk The structure of these materials consists of YI₆ octahedra that provide stable diffusion channels for Na+ ions. hkust.edu.hkresearchgate.net

A key requirement for a good solid-state electrolyte is a large electronic bandgap, which contributes to its electrochemical stability. hkust.edu.hk Studies have shown that Na₃YI₆ in various phases possesses large bandgaps of over 3.2 eV, indicating good electrochemical stability, which is superior to many sulfide-based electrolytes. hkust.edu.hk The bands near the valence band maximum are dominated by iodide anions, while the bands near the conduction band minimum are dominated by yttrium cations. hkust.edu.hk

The ionic conductivity of Na₃YI₆ is dependent on its phase structure. Ab initio molecular dynamics (AIMD) simulations have been used to evaluate the Na+ ionic conductivities. For instance, at room temperature, the C2/m phase of Na₃YI₆ exhibits a high Na+ ionic conductivity of 0.35 mS cm⁻¹. hkust.edu.hknih.gov The diffusion of sodium ions occurs through an Octahedral-Tetrahedral-Octahedral pathway. hkust.edu.hknih.gov The combination of high ionic conductivity and good electrochemical stability makes this compound-based materials like Na₃YI₆ promising candidates for use in all-solid-state sodium-ion batteries. acs.orgnih.gov

Yttrium Halide-Based Sodium Superionic Conductors (e.g., Na₃YI₆)

Luminescent Materials and Phosphor Development

This compound is an important compound in the field of materials science, particularly for its luminescent properties. smolecule.com It is used in the creation of phosphors, which are materials that emit light when exposed to radiation. datastringconsulting.com This characteristic makes it valuable for applications in modern lighting and display technologies. smolecule.comdatastringconsulting.com

This compound can be doped with other elements to alter its luminescence properties, leading to the development of new phosphors. smolecule.com These doped materials are utilized in applications such as LED lighting and displays. smolecule.comdatastringconsulting.com For example, yttrium-based phosphors are essential in producing different colors in LEDs. samaterials.comaemree.com By combining yttrium-based phosphors with the blue or UV light emitted by an LED, a wide spectrum of colors, including white light, can be achieved. samaterials.com Rare earth-doped inorganic phosphors, including those based on yttrium compounds, are widely used in the lighting industry and for color displays. researchgate.net

Biological Labeling with this compound Nanoparticles (research tool)

Two-Dimensional Ferromagnetic Materials

This compound has been identified as a promising candidate for the development of two-dimensional (2D) ferromagnetic materials, a class of materials of significant technological interest for data storage and biomedical imaging devices. nih.gov Theoretical studies combining global structure searches with density functional theory calculations have predicted that monolayer this compound (YI) can exhibit ferromagnetism at room temperature, a critical feature for practical applications. mdpi.comsmolecule.com

The structure of this compound consists of stacked layers that are connected by relatively weak van der Waals forces. nih.govsmolecule.comnih.gov This layered nature is conducive to exfoliation to produce 2D materials. The predicted stability and magnetic properties of monolayer YI suggest its potential as a platform for advancing nanoscale spintronics, addressing the challenge of finding 2D ferromagnets with high Curie temperatures (Tc), as many existing 2D magnetic materials exhibit ferromagnetism only at very low temperatures. nih.gov

The predicted room-temperature ferromagnetism in 2D this compound is a direct consequence of its nature as an electride. mdpi.comsmolecule.com Electrides are ionic compounds in which electrons themselves occupy anionic sites and are not bound to any specific atom. In the case of this compound, each layer features strongly localized anionic electrons within the interstitial spaces. nih.govsmolecule.comnih.gov

This characteristic structure leads to a Stoner-type instability, which is a mechanism for inducing ferromagnetism. smolecule.com It arises from the hybridization of the interstitial s-band lone-pair electrons with the d-band electrons of the yttrium atoms. smolecule.comnih.gov This interaction results in the emergence of 2D ferromagnetic ordering. smolecule.com

Research findings from computational modeling provide specific predictions for the properties of this novel material:

| Property | Predicted Value | Source |

| Magnetic Moment | 1.28 µB per unit cell | mdpi.comnih.govsmolecule.com |

| Curie Temperature (Tc) - Monolayer | ~383 K | mdpi.comsmolecule.comnih.gov |

| Curie Temperature (Tc) - Bulk | ~380 K | mdpi.comsmolecule.comnih.gov |

| Interlayer Binding Energy | -0.016 eV/Ų | mdpi.comsmolecule.comnih.gov |

Phonon dispersion calculations and ab initio molecular dynamics simulations have further demonstrated that these this compound layers are both dynamically and thermodynamically stable at room temperature, reinforcing their potential for practical application in spintronic devices. mdpi.comsmolecule.comnih.gov

Integration in Perovskite Light-Emitting Diodes

This compound and related yttrium compounds have been successfully integrated into perovskite light-emitting diodes (PeLEDs) to enhance their performance. The introduction of yttrium, typically as a dopant or an additive in the form of a salt like yttrium(III) chloride, addresses key challenges in PeLEDs, such as surface defects and instability, leading to significant improvements in efficiency and brightness. insideradiology.com.auosti.govresearchgate.net

Yttrium cation (Y³⁺) doping has proven to be an effective strategy for improving the quality of perovskite nanocrystals (NCs) used in the emissive layer of PeLEDs. osti.gov The introduction of Y³⁺ ions can reduce the formation energy of the perovskite NCs while simultaneously increasing the formation energy of iodide vacancy defects, which are a common source of non-radiative recombination. osti.gov

A synergistic approach combining Y³⁺ doping with surface passivation by molecules like phenylphosphonic acid (PPA) has been shown to effectively passivate surface defects. osti.gov This dual strategy leads to perovskite NCs with near-unity photoluminescence quantum yields (PLQY) and significantly enhanced stability. osti.gov

In a different approach, using yttrium(III) chloride as an additive promotes the anisotropic growth of cesium lead iodide (CsPbI₃) perovskites into one-dimensional nanorods. insideradiology.com.aunih.gov This morphology change, coupled with defect passivation, improves the PLQY and the light outcoupling efficiency in the final device. insideradiology.com.aunih.gov Yttrium has also been used to enhance the performance of blue and sky-blue PeLEDs. When added, yttrium incorporates into the perovskite grains and is also found concentrated at the grain boundaries. researchgate.netresearchgate.net This distribution increases the bandgap of the grain shell, which confines charge carriers within the grains and promotes efficient radiative recombination. researchgate.netresearchgate.net

The table below summarizes key performance enhancements achieved through the use of yttrium compounds in PeLEDs.

| Perovskite System | Yttrium Compound Used | Key Improvement | Achieved Efficiency | Source |

| CsPbBrₓI₃₋ₓ NCs | Y³⁺ Cation Doping & PPA | Defect passivation, enhanced stability | 24.5% EQE (pure-red) | osti.gov |

| CsPbI₃ NCs | Yttrium(III) chloride (YCl₃) | Anisotropic growth, PLQY increase (51% to 70%) | 3.16% EQE (red) | insideradiology.com.aunih.gov |

| CsPbBr₃:PEACl | Yttrium(III) chloride (YCl₃) | PLQE increase (to 49.7%), carrier confinement | 11.0% EQE (sky-blue), 4.8% EQE (blue) | researchgate.netresearchgate.net |

EQE: External Quantum Efficiency; PLQY: Photoluminescence Quantum Yield; PLQE: Photoluminescence Quantum Efficiency; NCs: Nanocrystals

Heavy Atom in Diffraction Studies and X-ray Crystallography

Yttrium(III) iodide is utilized in the field of structural chemistry as a source of heavy atoms for X-ray diffraction and crystallography studies. researchgate.netresearchgate.net In X-ray crystallography, the determination of a molecule's structure relies on solving the "phase problem," as the diffraction experiment measures intensities but loses the phase information of the scattered X-rays.

The heavy atom method is a well-established technique to overcome this problem. By introducing an atom with a large number of electrons (a "heavy" atom) like yttrium or iodine into the crystal structure, the scattering pattern is significantly altered in a predictable way. The strong scattering from the heavy atom can be used to determine its position and subsequently to calculate the initial phase estimates needed to reveal the full crystal structure. radiopaedia.org

This compound has been used in aqueous solution studies employing large angle X-ray scattering (LAXS) and extended X-ray absorption fine-structure (EXAFS) spectroscopy to investigate the hydration shell of the yttrium(III) ion. These studies provided precise measurements of the Y-O bond distance (2.365(5) Å) and the number of hydrating water molecules (eight).

Components in Novel Hybrid Derivatives for Semiconductors

This compound serves as a precursor and component in the synthesis of novel hybrid materials with potential applications in semiconductors. Research into organic-inorganic hybrid materials is driven by the goal of creating new compounds with tunable optical and electronic properties.

One area of exploration involves using solvated this compound precursors, such as [Y(L)₈]I₃, to template the formation of hybrid iodoplumbate derivatives. The presence of the solvated yttrium cations can influence the dimensionality and nuclearity of the resulting iodocuprate or iodoplumbate structures, leading to new materials with unique frameworks.

Furthermore, yttrium(III) iodide is a starting material for the solid-state synthesis of complex rare-earth metal halides. An example is the compound Y₂₁I₁₈C₁₄B₇, which was the first reported instance of a rare-earth metal halide featuring interstitial halogen atoms with misfit characteristics. The development of such novel compounds expands the library of complex inorganic materials that could exhibit interesting semiconducting or other electronic properties.

Yttrium-Doped Spinel Ferrites for Magnetic Applications

Spinel ferrites are a class of magnetic materials widely used in high-frequency applications due to their high electrical resistivity and low eddy current losses. unc.edu.ar The introduction of yttrium (Y³⁺) ions as a dopant into the spinel ferrite (B1171679) structure can significantly alter their structural and magnetic properties. unc.edu.arresearchgate.net Yttrium's large ionic radius, compared to that of iron (Fe³⁺), causes lattice distortion when it substitutes iron in the crystal lattice. irost.ir

Research into yttrium-doped manganese cobalt spinel ferrites (YₓMn₀.₅Co₀.₅Fe₂-ₓO₄) has shown that yttrium substitution enhances magnetic properties. bohrium.com Synthesized using a sol-gel auto-combustion technique, these materials exhibit a single-phase spinel structure. bohrium.com Magnetic studies reveal that as the yttrium content (x) increases, the saturation magnetization (the maximum magnetization that a material can achieve) also increases. bohrium.com For instance, in YₓMn₀.₅Co₀.₅Fe₂-ₓO₄, the saturation magnetization was observed to increase from 40.84 emu/g for the undoped sample (x=0.00) to 64.39 emu/g for the sample with x=0.02. bohrium.com This enhancement in magnetic properties makes these materials promising candidates for energy-storage and switching devices. bohrium.com

Similarly, studies on yttrium-substituted Ni-Zn ferrites (Ni₀.₅Zn₀.₅YᵧFe₂-ᵧO₄) prepared by a self-combustion method have been conducted. unc.edu.ar The inclusion of yttrium was found to slightly decrease saturation magnetization but modify permeability and permittivity in the microwave frequency range, making them suitable as attenuator materials. unc.edu.ar In other studies on nickel nanoferrites, yttrium doping was found to decrease grain size and saturation magnetization while increasing coercivity. irost.ir The substitution of Fe³⁺ with Y³⁺ ions in the octahedral sites of the spinel structure is a key factor influencing these magnetic changes. irost.ir

In magnesium ferrite (MgFe₂O₄), doping with yttrium has been shown to cause a decrease in both saturation magnetization and coercivity. mdpi.com This effect is attributed to a reduction in grain size and an increase in the contribution of a magnetically disordered intergranular layer. mdpi.com

Table 1: Magnetic Properties of Yttrium-Doped Spinel Ferrites

| Ferrite Composition | Synthesis Method | Yttrium Content (x) | Saturation Magnetization (emu/g) | Coercivity (Hc) | Reference |

| YₓMn₀.₅Co₀.₅Fe₂-ₓO₄ | Sol-gel auto-combustion | 0.00 | 40.84 | Soft magnetic | bohrium.com |

| YₓMn₀.₅Co₀.₅Fe₂-ₓO₄ | Sol-gel auto-combustion | 0.01 | 63.56 | Soft magnetic | bohrium.com |

| YₓMn₀.₅Co₀.₅Fe₂-ₓO₄ | Sol-gel auto-combustion | 0.02 | 64.39 | Soft magnetic | bohrium.com |

| Ni₀.₅Zn₀.₅YᵧFe₂-ᵧO₄ | Self-combustion | 0.01 - 0.05 | Decreases with Y | Increases with Y | unc.edu.ar |

| Mg₁₋ₓYₓFe₂-δO₄ | Sol-gel | Up to 20 mol% | Decreases with Y | Decreases with Y | mdpi.com |

Yttrium-Organic Frameworks for Environmental Remediation

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. lmu.edu.ng Their high surface area, tunable pore size, and dense active sites make them highly effective for environmental applications such as pollutant sensing and adsorption. lmu.edu.ngoup.com Yttrium-based MOFs, in particular, have demonstrated significant potential for environmental remediation. researchgate.net

These frameworks can be engineered for various functions, including the removal of dye pollutants from water and the detection of volatile organic compounds (VOCs). researchgate.netresearchgate.netmdpi.com For example, an yttrium-succinate MOF, synthesized via a solvothermal method, has been shown to be a promising adsorbent for Rhodamine B, a common industrial dye. researchgate.net Similarly, another yttrium-based MOF synthesized with Benzene Tri Carboxylate (BTC) has been effective in the removal of methylene (B1212753) blue dye from aqueous solutions. researchgate.net The porous nature of these MOFs allows them to encapsulate the dye molecules, effectively removing them from the water. researchgate.net

Beyond dye removal, yttrium MOFs are being developed for sensing applications. mdpi.com Lanthanide-doped Y-MOF-76 has been engineered for the luminescent detection of VOCs, which are significant air pollutants with health risks. mdpi.com The framework's luminescence is highly sensitive to the presence of different VOCs, offering a potential method for environmental monitoring. mdpi.com

Iodine Capture and Adsorption Properties

A critical area of environmental remediation is the capture of radioactive iodine released from nuclear activities. researchgate.netresearchgate.net Yttrium-organic frameworks have emerged as highly promising materials for this purpose due to their structural features. researchgate.netresearchgate.net

A novel MOF, designated as YS-2, was synthesized using yttrium metal ions and 2,5-pyridine dicarboxylic acid. researchgate.netresearchgate.net This framework exhibits exceptional capabilities for adsorbing iodine in both vapor and solution forms. researchgate.net The superior performance of YS-2 is attributed to its unique structure, which includes aromatic rings containing heteroatoms that facilitate the capture of iodine. researchgate.netresearchgate.net Research has demonstrated that YS-2 can adsorb a significant amount of iodine, highlighting its potential for addressing environmental contamination from iodine. researchgate.net

Table 2: Iodine Adsorption Capacity of Yttrium-Organic Framework (YS-2)

| Adsorption Phase | Adsorption Capacity | Reference |

| Vapor Phase | 289.53 mg/g | researchgate.netresearchgate.net |

| Solution Phase | 660 mg/g | researchgate.netresearchgate.net |

The development of such yttrium-based MOFs provides a significant advancement in materials science for environmental protection, particularly in the safe management of nuclear byproducts. researchgate.netresearchgate.net

Emerging Research Frontiers and Future Directions

Exploration of New Yttrium-Iodide Stoichiometries and Polymorphs

While yttrium (III) iodide (YI₃) is the most common and stable stoichiometry, researchers are exploring other yttrium-iodide compounds. wikipedia.orgamericanelements.comamericanelements.com Theoretical studies, for instance, have predicted the existence of a two-dimensional (2D) electride ferromagnet with the stoichiometry YI. aps.orgx-mol.net This novel material is predicted to have YI layers held together by weak van der Waals forces. aps.orgx-mol.net

Furthermore, the exploration of different polymorphs—materials with the same chemical formula but different crystal structures—is a significant area of research. The synthesis of new polymorphs can lead to materials with unique and potentially superior properties. For example, research into sodium yttrium fluoride (B91410) has shown that different polymorphs can be stabilized under various conditions, each exhibiting distinct structural and physical characteristics. acs.org Similar explorations with yttrium iodide could unlock new functionalities.

Design and Synthesis of Advanced Yttrium-Iodide Based Hybrid Materials

The development of hybrid materials, which combine organic and inorganic components, is a promising avenue for creating materials with tailored properties. This compound is being investigated as a key component in novel hybrid materials. For instance, researchers have successfully synthesized a new organic-inorganic hybrid perovskite single crystal by doping a tin-based perovskite with yttrium. acs.org This strategic incorporation of yttrium resulted in a significant enhancement of the material's luminescence performance. acs.org

The creation of these hybrid structures opens up possibilities for applications in fields like lighting and optoelectronics. mdpi.comsci-hub.se The ability to fine-tune the optical and electronic properties by combining the advantages of both organic and inorganic components is a major driver of this research.

In-depth Mechanistic Studies of this compound Catalyzed Reactions

Yttrium-based complexes, including those derived from this compound, have shown promise as catalysts in various organic reactions. acs.orgacs.orgresearchgate.net A key area of future research is the detailed investigation of the mechanisms of these catalytic processes. Understanding the step-by-step process by which a this compound-based catalyst facilitates a chemical transformation is crucial for optimizing its efficiency and selectivity.

Computational methods, such as Density Functional Theory (DFT), are being employed to model the reaction pathways of yttrium-catalyzed reactions, such as the intramolecular hydroamination of certain organic molecules. ulisboa.pt These theoretical studies, combined with experimental work, can provide a comprehensive picture of the catalytic cycle, including the identification of key intermediates and transition states. Such insights are invaluable for designing more effective and targeted catalysts for a wide range of chemical syntheses.

Advanced Characterization Techniques for this compound Interfaces

To fully understand and engineer this compound-based materials and devices, it is essential to characterize their surfaces and interfaces at the atomic level. Advanced characterization techniques are crucial for this purpose. Techniques such as X-ray absorption spectroscopy, magnetic resonance, and electron microscopy are vital for unambiguously characterizing mixed-metal materials. acs.org

For instance, understanding the electronic structure at the interface of a yttrium-doped material in a solar cell can be achieved using methods like the DV-Xα method, which is based on density functional theory. researchgate.net Furthermore, techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are being used to accelerate the discovery of new materials by providing detailed structural information. bohrium.com The application of these advanced techniques will be instrumental in correlating the structure of this compound interfaces with their functional properties.

Computational Predictions for Novel this compound Derived Materials

Computational materials science has become an indispensable tool for accelerating the discovery of new materials. researchgate.net Global structure searches combined with density functional theory (DFT) calculations have been used to predict novel this compound-derived materials. aps.orgx-mol.net A notable example is the theoretical prediction of a room-temperature 2D ferromagnet in an this compound electride (YI). aps.orgx-mol.net

These computational approaches allow researchers to screen a vast number of potential materials and predict their properties before they are synthesized in the lab. researchgate.net This not only saves time and resources but also provides valuable guidance for experimental efforts. The use of machine learning is also emerging as a powerful tool to accelerate the search and optimization process for discovering novel materials with desired properties. researchgate.net

Investigation of Yttrium-Iodide in Quantum Materials Research

The unique electronic and magnetic properties of certain this compound compounds make them interesting candidates for quantum materials research. The prediction of two-dimensional ferromagnetism in this compound (YI) at room temperature is a significant development in this field. aps.orgx-mol.net Such materials could have applications in spintronics and quantum computing. datastringconsulting.com

Research into yttrium hydrides at high pressure has also revealed potential for high-temperature superconductivity. pnas.org While not directly involving iodide, this research highlights the potential of yttrium-based compounds in the quest for materials with exotic quantum properties. The exploration of this compound in this context is a burgeoning field with the potential for groundbreaking discoveries.

Sustainable Synthesis Routes for this compound Compounds

Developing environmentally friendly and sustainable methods for synthesizing chemical compounds is a growing area of focus. For yttrium compounds, green synthesis approaches are being explored. For example, yttrium oxide nanoparticles have been synthesized using plant extracts, offering a more sustainable alternative to traditional chemical methods. nih.gov

While direct green synthesis routes for this compound are still in early stages of research, the principles of green chemistry are likely to be increasingly applied. This includes using less hazardous reagents, reducing energy consumption, and minimizing waste generation. researchgate.netmdpi.com The development of sustainable synthesis routes will be crucial for the large-scale and environmentally responsible production of this compound and its derivatives in the future.

Q & A

Q. What are the standard methodologies for synthesizing high-purity yttrium iodide (YI₃) in laboratory settings?